Cas no 2097969-07-6 (2-(3-(Piperidin-3-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-amine)
![2-(3-(Piperidin-3-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-amine structure](https://www.kuujia.com/scimg/cas/2097969-07-6x500.png)
2-(3-(Piperidin-3-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-amine Chemical and Physical Properties
Names and Identifiers
-
- 2-(3-(piperidin-3-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-amine
- 2-(3-piperidin-3-yl-5,6-dihydro-4H-cyclopenta[c]pyrazol-1-yl)ethanamine
- 2-(3-(Piperidin-3-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-amine
-
- Inchi: 1S/C13H22N4/c14-6-8-17-12-5-1-4-11(12)13(16-17)10-3-2-7-15-9-10/h10,15H,1-9,14H2
- InChI Key: FJKKHDIPRJIBQU-UHFFFAOYSA-N
- SMILES: N1(CCN)C2CCCC=2C(C2CNCCC2)=N1
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 258
- Topological Polar Surface Area: 55.9
- XLogP3: 0.1
2-(3-(Piperidin-3-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2198-6799-0.5g |
2-(3-(piperidin-3-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-amine |
2097969-07-6 | 95%+ | 0.5g |
$629.0 | 2023-09-06 | |
TRC | P169346-500mg |
2-(3-(piperidin-3-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4h)-yl)ethan-1-amine |
2097969-07-6 | 500mg |
$ 615.00 | 2022-06-03 | ||
TRC | P169346-100mg |
2-(3-(piperidin-3-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4h)-yl)ethan-1-amine |
2097969-07-6 | 100mg |
$ 160.00 | 2022-06-03 | ||
Life Chemicals | F2198-6799-5g |
2-(3-(piperidin-3-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-amine |
2097969-07-6 | 95%+ | 5g |
$1989.0 | 2023-09-06 | |
TRC | P169346-1g |
2-(3-(piperidin-3-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4h)-yl)ethan-1-amine |
2097969-07-6 | 1g |
$ 955.00 | 2022-06-03 | ||
Life Chemicals | F2198-6799-10g |
2-(3-(piperidin-3-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-amine |
2097969-07-6 | 95%+ | 10g |
$2785.0 | 2023-09-06 | |
Life Chemicals | F2198-6799-1g |
2-(3-(piperidin-3-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-amine |
2097969-07-6 | 95%+ | 1g |
$663.0 | 2023-09-06 | |
Life Chemicals | F2198-6799-2.5g |
2-(3-(piperidin-3-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-amine |
2097969-07-6 | 95%+ | 2.5g |
$1326.0 | 2023-09-06 | |
Life Chemicals | F2198-6799-0.25g |
2-(3-(piperidin-3-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-amine |
2097969-07-6 | 95%+ | 0.25g |
$597.0 | 2023-09-06 |
2-(3-(Piperidin-3-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-amine Related Literature
-
Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
3. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
-
Youngae Jung,Yun Gyong Ahn,Ho Kyoung Kim,Byeong Cheol Moon,A Yeong Lee,Do Hyun Ryu Analyst, 2011,136, 4222-4231
Additional information on 2-(3-(Piperidin-3-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-amine
Professional Introduction to Compound with CAS No. 2097969-07-6 and Product Name: 2-(3-(Piperidin-3-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-amine
The compound with the CAS number 2097969-07-6 and the product name 2-(3-(Piperidin-3-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-amine represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its intricate structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The presence of a piperidine moiety and a dihydrocyclopenta[c]pyrazole scaffold suggests a unique combination of pharmacophoric elements that may contribute to its biological activity.
Recent research in the domain of heterocyclic compounds has highlighted the importance of dihydrocyclopenta[c]pyrazole derivatives in the design of novel therapeutic agents. These structures are known for their ability to interact with biological targets in a highly specific manner, making them valuable candidates for further exploration. The incorporation of a piperidine ring into this framework not only enhances the molecular complexity but also introduces potential sites for functionalization, which can be exploited to optimize pharmacokinetic and pharmacodynamic properties.
In the context of modern drug discovery, the synthesis and characterization of such complex molecules are pivotal. The compound in question has been synthesized through multi-step organic transformations, involving key reactions such as cyclization and nucleophilic substitution. The use of advanced spectroscopic techniques, including NMR and mass spectrometry, has facilitated a comprehensive understanding of its structural integrity. These methodologies are essential for ensuring the purity and identity of the compound, which are critical factors in subsequent biological evaluations.
The biological activity of 2-(3-(Piperidin-3-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-amine has been preliminarily assessed in various in vitro assays. Initial studies suggest that this compound exhibits promising interactions with certain biological targets, which are relevant to several therapeutic areas. For instance, its binding affinity to specific enzymes or receptors could make it a viable candidate for treating conditions such as neurological disorders or inflammatory diseases. However, further investigations are necessary to fully elucidate its mechanism of action and therapeutic potential.
One of the most exciting aspects of this compound is its potential for structural modification. The presence of both the piperidine and dihydrocyclopenta[c]pyrazole moieties provides multiple opportunities for derivatization. By introducing subtle changes into these regions, researchers can fine-tune the biological activity and pharmacokinetic profile of the molecule. This flexibility is particularly valuable in drug development, where optimizing a compound's properties is often essential for achieving desired clinical outcomes.
The synthesis strategies employed for this compound also reflect contemporary trends in synthetic organic chemistry. The use of transition metal-catalyzed reactions and asymmetric methods has enabled the construction of complex scaffolds with high efficiency and selectivity. These advancements not only streamline the synthetic process but also enhance the overall yield and purity of the final product. Such improvements are crucial for facilitating further preclinical and clinical studies.
In conclusion, 2-(3-(Piperidin-3-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-amine (CAS No. 2097969-07-6) represents a compelling example of how structural complexity can be leveraged to develop novel pharmaceutical agents. Its unique combination of pharmacophoric elements and promising biological activity make it a worthy subject for further investigation. As research in this field continues to evolve, compounds like this one will play an increasingly important role in addressing unmet medical needs.
2097969-07-6 (2-(3-(Piperidin-3-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-amine) Related Products
- 2015362-24-8(ethyl (2S)-2-amino-3-(2-chloro-4-methylphenyl)propanoate)
- 2172318-08-8(1-(5-methoxypyrimidin-4-yl)azetidin-2-ylmethanamine)
- 2229459-83-8(2-(2-cyclopropyl-1,3-thiazol-4-yl)-2-methoxypropan-1-amine)
- 2137806-16-5([5-(Cyclopropylmethyl)-2-(difluoromethyl)furan-3-yl]methanamine)
- 2624137-44-4(7-azido-5H,6H,7H-cyclopentabpyridine hydrochloride)
- 1251023-52-5(5-bromo-2-methyl-indazole-3-carbaldehyde)
- 2228156-76-9(3-(2-fluoro-6-methoxy-4-methylphenyl)-2-methylpropanoic acid)
- 1784632-55-8(2-Amino-1-(3,5-dimethoxypyridin-4-yl)ethan-1-ol)
- 1251625-91-8(N-(4-ethylphenyl)-2-{4-5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl-1H-imidazol-1-yl}acetamide)
- 1690530-42-7(N-(5-chloropyrazin-2-yl)methyl-N-methylpiperidin-4-amine)



